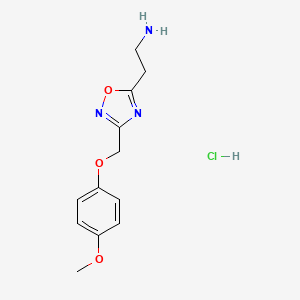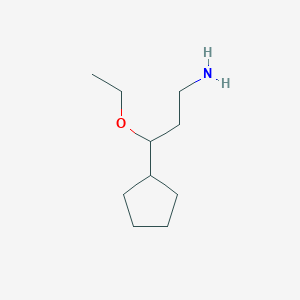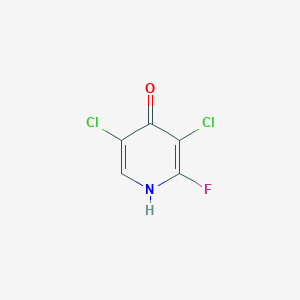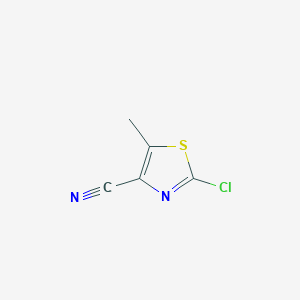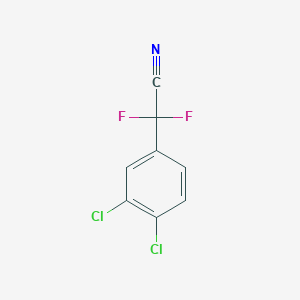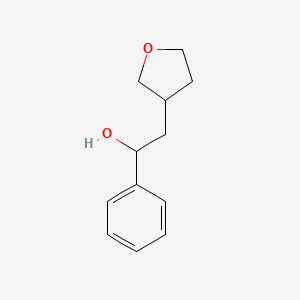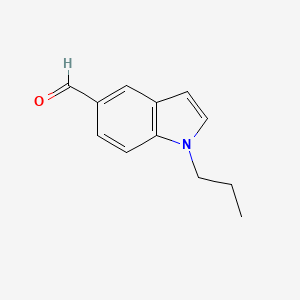
1H-Indole-5-carboxaldehyde, 1-propyl-
Vue d'ensemble
Description
1H-Indole-5-carboxaldehyde, 1-propyl- is a chemical compound with the molecular formula C12H13NO . It is used as a reactant in the preparation of various derivatives and has applications in different fields .
Synthesis Analysis
The synthesis of 1H-Indole-5-carboxaldehyde, 1-propyl- involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of 1H-Indole-5-carboxaldehyde, 1-propyl- is represented by the InChI code1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 . Chemical Reactions Analysis
1H-Indole-5-carboxaldehyde, 1-propyl- is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents; and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis
1H-Indole-5-carboxaldehyde, 1-propyl- is a pale cream to cream to orange powder . It is insoluble in water and has a molecular weight of 187.24 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1H-Indole-3-carboxaldehyde and its derivatives, including propyl-substituted variants, are crucial intermediates for creating biologically active compounds and indole alkaloids. These compounds are significant precursors for synthesizing various heterocyclic derivatives due to their carbonyl groups' reactivity in C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde highlight its role in synthesizing diverse biologically active compounds through different synthetic procedures and reactions (El-Sawy et al., 2017).
Marine Natural Products
Studies on marine sponges, such as Xetospongia testudinaria, have identified indole compounds including 1H-Indole-3-carboxaldehyde, which serve as key components for biological studies and pharmaceutical applications. These compounds are isolated for the first time from natural sources and provide a foundation for understanding marine biodiversity's chemical ecology (Wen-han, 2007).
Catalysis and Chemical Transformations
Palladium-catalyzed intramolecular annulation of alkynes using N-substituted 2-bromo-1H-indole-3-carboxaldehydes has been developed to synthesize annulated γ-carbolines and heteropolycycles. This methodology affords an efficient route to diverse gamma-carboline derivatives, demonstrating the utility of indole carboxaldehydes in constructing complex heterocyclic frameworks (Zhang & Larock, 2002; Zhang & Larock, 2003).
Antibacterial Applications
Synthesis of biheterocycles containing the indole nucleus has been explored for their potential antibacterial activity. Through condensation reactions involving indole-3-carboxaldehydes, novel compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showcasing the potential of indole derivatives in medicinal chemistry (Jain et al., 2011).
Solid-state NMR Spectroscopy in Catalysis
Research utilizing propylsulfonic acid-functionalized periodic mesoporous benzenesilicas has highlighted the application of solid-state NMR spectroscopy in understanding catalyst behavior. This study focuses on the acid-catalyzed condensation of indole on benzaldehyde, emphasizing the importance of solid-state NMR in predicting catalytic activity and understanding the interaction of catalysts with reactants (Siegel et al., 2012).
Safety And Hazards
Orientations Futures
The future directions of 1H-Indole-5-carboxaldehyde, 1-propyl- research could involve its use in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Propriétés
IUPAC Name |
1-propylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHRKPFFXQKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxaldehyde, 1-propyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



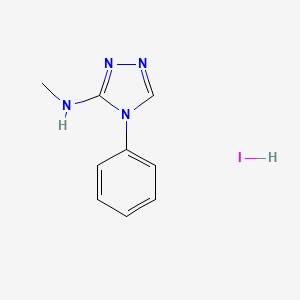
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

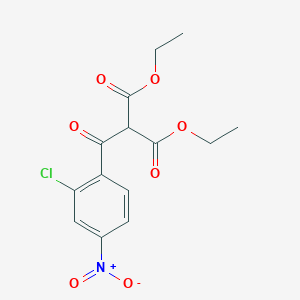
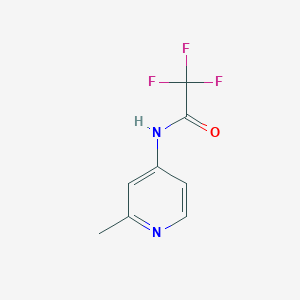
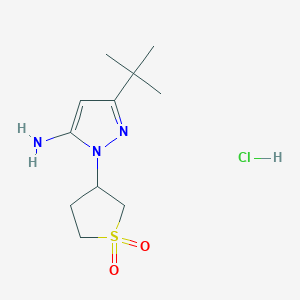
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
